molecular formula C20H16N2O4 B11511159 (2E)-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

(2E)-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B11511159
M. Wt: 348.4 g/mol
InChI Key: MUXPMDIBABNGOE-ZRDIBKRKSA-N
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Description

The compound (2E)-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes a furan ring, a nitrophenyl group, and a prop-2-enamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is usually introduced via nitration of a phenyl precursor, followed by coupling with the furan ring.

    Formation of the Prop-2-enamide Moiety: This step involves the reaction of an appropriate amine with an acyl chloride or anhydride to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methylphenyl group.

    Reduction: Reduction of the nitro group to an amine is a common reaction, often using reagents like hydrogen gas with a palladium catalyst or iron in acidic conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted amides.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the nitrophenyl and furan groups suggests possible applications in drug development.

Industry

Industrially, the compound may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis and modification can lead to the development of new materials with desirable properties.

Mechanism of Action

The mechanism of action of (2E)-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the furan ring may interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3-methylphenyl)-3-[5-(4-aminophenyl)furan-2-yl]prop-2-enamide: Similar structure but with an amino group instead of a nitro group.

    (2E)-N-(3-methylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enamide: Contains a chlorine atom instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (2E)-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide imparts unique electronic properties, making it distinct from its analogs. This difference can influence its reactivity and biological activity, making it a compound of particular interest in research.

Properties

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

(E)-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C20H16N2O4/c1-14-3-2-4-16(13-14)21-20(23)12-10-18-9-11-19(26-18)15-5-7-17(8-6-15)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+

InChI Key

MUXPMDIBABNGOE-ZRDIBKRKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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